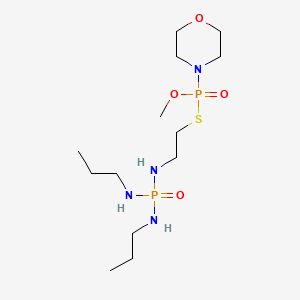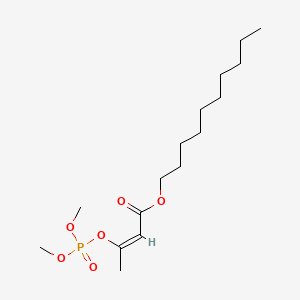![molecular formula C10H23N3O2Si2 B14484795 1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine CAS No. 66515-67-1](/img/structure/B14484795.png)
1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine typically involves the reaction of 1-methyl-1,2-dihydro-1,3,5-triazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine involves its interaction with molecular targets through its trimethylsilyl groups. These groups can act as protecting groups during chemical synthesis, temporarily masking reactive sites on molecules . The pathways involved in its action depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine include:
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-: This compound also contains trimethylsilyl groups and is used in similar applications.
1,4-Bis(trimethylsilyl)butadiyne: Another compound with trimethylsilyl groups, used in organic synthesis and material science.
The uniqueness of this compound lies in its specific structure and the presence of the 1,3,5-triazine ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
66515-67-1 |
|---|---|
Molekularformel |
C10H23N3O2Si2 |
Molekulargewicht |
273.48 g/mol |
IUPAC-Name |
trimethyl-[(1-methyl-6-trimethylsilyloxy-2H-1,3,5-triazin-4-yl)oxy]silane |
InChI |
InChI=1S/C10H23N3O2Si2/c1-13-8-11-9(14-16(2,3)4)12-10(13)15-17(5,6)7/h8H2,1-7H3 |
InChI-Schlüssel |
SKOHFFSRDJCNNA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)

![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)









![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)

